molecular formula C5H7NO3 B135135 2-Acetamidoacrylic acid CAS No. 5429-56-1

2-Acetamidoacrylic acid

Cat. No. B135135
CAS RN: 5429-56-1
M. Wt: 129.11 g/mol
InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N
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Patent
US07935841B2

Procedure details

(S)-2-Acetylaminopropionic acid methyl ester, conversion>99%, ee>99% (derivatised using TMS-diazomethane and then analysed using the same method developed for the methyl ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[C@@H:4]([NH:6][C:7](=[O:9])[CH3:8])[CH3:5].[Si](C=[N+]=[N-])(C)(C)C>>[C:7]([NH:6][C:4](=[CH2:5])[C:3]([OH:10])=[O:2])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@H](C)NC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.